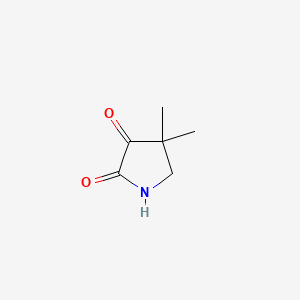
4,4-Dimethylpyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylpyrrolidine-2,3-dione is a chemical compound with the CAS Number: 1248826-72-3 . It has a molecular weight of 127.14 and is known to exist in a powder form .
Synthesis Analysis
The synthesis of pyrrolidine-2,3-dione derivatives often involves ring construction from different cyclic or acyclic precursors . For instance, the synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C6H9NO2/c1-6(2)3-7-5(9)4(6)8/h3H2,1-2H3,(H,7,9) . This compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of the benzhydryl group in position 3 of the pyrrolidine-2,5-dione ring and a 4-chloro- or 2,3-dichlorophenylpiperazine fragment increased the activity in the scPTZ test .Physical And Chemical Properties Analysis
This compound has a melting point of 198-200°C .Scientific Research Applications
Synthesis and Photochemical Applications : 4,4-Dimethylpyrrolidine-2,3-dione is used in the synthesis of photochemically active compounds. For instance, it has been transformed into N-substituted derivatives that exhibit significant photochemical reactivity, useful in photocycloaddition and photoreduction reactions (Ihlefeld & Margaretha, 1992).
Role in Indigo Dye Synthesis : This compound plays a role in synthesizing and studying indigo dyes. It has been identified as a basic chromophore of indigo, showcasing parallel chemical and spectroscopic properties (Wille & Lüttke, 1980).
Sulfenylation Reactions : It has been used in studies focusing on mono- and bissulfenylation reactions. Such research explores product distribution and the influence of solvent, base, and electrophile on these reactions (Seitz & Needham, 1983).
Schiff Base Derivatives Synthesis : The compound is involved in synthesizing Schiff base derivatives, which have potential applications in crystallography and materials science (Opozda et al., 2006).
Stimuli-Responsive Fluorescent Properties : In the field of materials science, derivatives of this compound show stimuli-responsive fluorescent properties, useful in areas like piezochromism and solvent-induced emission changes (Lei et al., 2016).
Complexation Studies : It's used in studying intermolecular hydrogen bonds in complexation reactions, contributing significantly to the understanding of molecular interactions (Ośmiałowski et al., 2010).
Antioxidant and Anti-inflammatory Applications : Some derivatives of this compound, isolated from natural sources, have shown significant antioxidant and anti-inflammatory properties, suggesting potential applications in medicinal chemistry (Chien et al., 2008).
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
4,4-dimethylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2)3-7-5(9)4(6)8/h3H2,1-2H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCPRKSTLNACAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717674 |
Source


|
| Record name | 4,4-Dimethylpyrrolidine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248826-72-3 |
Source


|
| Record name | 4,4-Dimethylpyrrolidine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

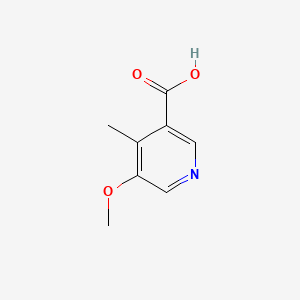
![2,2'-(4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B572514.png)
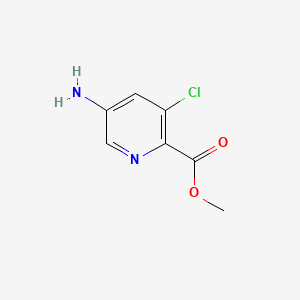
![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)

![N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B572521.png)
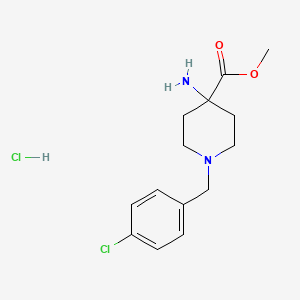

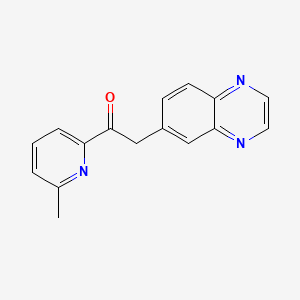
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine](/img/structure/B572527.png)
![c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine](/img/structure/B572528.png)

![5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572532.png)
![1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one](/img/structure/B572534.png)